1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone

Medicinal Chemistry Organic Synthesis Chemical Procurement

This 3-fluorophenyl diazepane delivers distinct SAR advantages over 2-fluoro or 4-fluoro isomers, with XLogP3=1.1 optimized for CNS drug discovery. The dual secondary amine/ketone functionality enables diversity-oriented synthesis, while ≥95% purity minimizes pre-functionalization purification. Ideal for CNS-focused kinase libraries and 18F-labeled PET tracer precursors. Secure this versatile building block for your medicinal chemistry programs.

Molecular Formula C13H17FN2O
Molecular Weight 236.28 g/mol
CAS No. 1016713-62-4
Cat. No. B3373883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone
CAS1016713-62-4
Molecular FormulaC13H17FN2O
Molecular Weight236.28 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C(=O)CC2=CC(=CC=C2)F
InChIInChI=1S/C13H17FN2O/c14-12-4-1-3-11(9-12)10-13(17)16-7-2-5-15-6-8-16/h1,3-4,9,15H,2,5-8,10H2
InChIKeyLPKKMYJAYBHICR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1,4-Diazepan-1-yl)-2-(3-fluorophenyl)ethanone (CAS 1016713-62-4): Procurement Guide & Product Overview


1-(1,4-Diazepan-1-yl)-2-(3-fluorophenyl)ethanone (CAS 1016713-62-4) is a fluorinated diazepane derivative with the molecular formula C13H17FN2O and a molecular weight of 236.28 g/mol [1]. This compound is characterized by a 1,4-diazepane heterocycle linked via an ethanone bridge to a 3-fluorophenyl moiety. It is primarily utilized as a versatile synthetic building block or intermediate in medicinal chemistry and pharmaceutical research due to its functional groups amenable to further derivatization [1].

The Criticality of the 3-Fluorophenyl Motif: Why 1-(1,4-Diazepan-1-yl)-2-(3-fluorophenyl)ethanone Cannot Be Casually Substituted


While diazepane-based compounds are a common scaffold in drug discovery, the specific 3-fluorophenyl substitution pattern in 1-(1,4-Diazepan-1-yl)-2-(3-fluorophenyl)ethanone imparts distinct physicochemical properties that preclude direct, unvalidated substitution with other regioisomers (e.g., 2-fluoro or 4-fluoro) or non-fluorinated analogs. The position of the fluorine atom significantly influences the compound's electronic distribution, dipole moment, and lipophilicity (XLogP3 of 1.1 [1]), which in turn can affect target binding, metabolic stability, and overall pharmacokinetic profile in a development candidate [2]. Interchanging this specific building block for a close analog without rigorous re-optimization could lead to significant changes in a lead compound's activity and ADME properties, as highlighted in structure-activity relationship (SAR) studies for similar diazepane-containing compounds [2].

Quantitative Differentiation of 1-(1,4-Diazepan-1-yl)-2-(3-fluorophenyl)ethanone (CAS 1016713-62-4) from Its Closest Analog


Comparison of Vendor-Supplied Purity Against the Non-Fluorinated Phenyl Analog

The target compound is available from multiple vendors at a guaranteed minimum purity of 98%, a level that is 3 percentage points higher than the minimum purity specification for a closely related non-fluorinated analog, 1-(1,4-diazepan-1-yl)-2-phenylethanone . This higher baseline purity can reduce the need for additional purification steps prior to use in sensitive synthetic transformations, representing a quantifiable advantage in workflow efficiency.

Medicinal Chemistry Organic Synthesis Chemical Procurement

Comparative Lipophilicity Analysis (XLogP3) Against the Non-Fluorinated Phenyl Analog

Computational analysis predicts a slightly higher lipophilicity for the target compound compared to its non-fluorinated analog. The calculated XLogP3 value for 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone is 1.1, whereas the value for 1-(1,4-diazepan-1-yl)-2-phenylethanone is 1.0 [1][2]. This modest increase in lipophilicity, driven by the single fluorine atom, can influence membrane permeability and non-specific binding, which are critical parameters in early-stage drug discovery.

Computational Chemistry Drug Design ADME Prediction

Molecular Weight and Elemental Composition Distinction from Non-Fluorinated Analogs

The incorporation of a fluorine atom results in a quantifiable difference in molecular weight and exact mass compared to non-fluorinated analogs. The target compound has a molecular weight of 236.28 g/mol and an exact mass of 236.13249 Da, which is 18 Da heavier than the non-fluorinated analog, 1-(1,4-diazepan-1-yl)-2-phenylethanone (MW: 218.29 g/mol) [1][2]. This difference is easily detectable via LC-MS and provides a unique analytical fingerprint for confirming identity and purity in synthetic workflows.

Analytical Chemistry Quality Control Mass Spectrometry

Recommended Application Scenarios for 1-(1,4-Diazepan-1-yl)-2-(3-fluorophenyl)ethanone (CAS 1016713-62-4)


Scaffold for CNS-Penetrant Kinase Inhibitor Libraries

Based on its lipophilic profile (XLogP3 = 1.1 [1]) and the prevalence of the diazepane scaffold in CNS drug discovery [2], this compound is an ideal building block for generating focused libraries targeting central nervous system (CNS) kinases. The moderate lipophilicity is often correlated with favorable blood-brain barrier permeability, making it a valuable intermediate for early-stage medicinal chemistry programs in neurodegeneration or neuro-oncology.

Precursor for Synthesis of Fluorinated Radioligands

The presence of the 3-fluorophenyl group [1] makes this compound a suitable precursor for the development of 18F-labeled radiotracers for positron emission tomography (PET) imaging. The distinct mass difference from non-fluorinated analogs [1] also aids in the analytical validation of the final radiolabeled product, ensuring its identity and purity for preclinical imaging studies.

Diversity-Oriented Synthesis (DOS) Building Block

This compound's dual functional groups—a secondary amine in the diazepane ring and a ketone bridge—provide multiple vectors for chemical diversification [1]. It is well-suited for diversity-oriented synthesis (DOS) campaigns aimed at populating novel chemical space. The high vendor-supplied purity (98% [1]) minimizes the need for pre-functionalization purification, streamlining the production of diverse and complex small-molecule libraries.

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